

what is the molecular weight of 5-Bromo-1-isopropylbenzoimidazole

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Compound of Interest

Compound Name:	5-Bromo-1-isopropylbenzoimidazole
Cat. No.:	B177330

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In-Depth Technical Guide: 5-Bromo-1-isopropylbenzoimidazole

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-1-isopropylbenzoimidazole**, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and contextualizes its application as a building block in targeted protein degradation.

Compound Data Summary

Quantitative data for **5-Bromo-1-isopropylbenzoimidazole** and its common salt form are summarized in the table below for easy reference and comparison.

Property	5-Bromo-1-isopropylbenzoimidazole	5-Bromo-1-isopropylbenzoimidazole HCl
Molecular Formula	C ₁₀ H ₁₁ BrN ₂	C ₁₀ H ₁₂ BrClN ₂
Molecular Weight	239.11 g/mol	275.57 g/mol [1] [2] [3]
Appearance	Gray to brown liquid	Not specified
Boiling Point	323.6±34.0 °C (Predicted) [4]	Not specified
Density	1.46±0.1 g/cm ³ (Predicted) [4]	Not specified
pKa	4.76±0.10 (Predicted) [4]	Not specified
Storage	Room temperature [4]	Room temperature [1]
CAS Number	1200114-01-7	1199773-32-4

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of **5-Bromo-1-isopropylbenzoimidazole**, based on established chemical principles for analogous structures.

Synthesis of 5-Bromo-1-isopropylbenzoimidazole

This protocol describes a plausible synthetic route adapted from general methods for N-substituted benzimidazole synthesis. The synthesis involves the condensation of a substituted o-phenylenediamine with an aldehyde or its equivalent.

Materials:

- 4-Bromo-N¹-isopropylbenzene-1,2-diamine
- Triethyl orthoformate
- p-Toluenesulfonic acid monohydrate (PTSA)
- Toluene

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of 4-Bromo-N¹-isopropylbenzene-1,2-diamine (1.0 equivalent) in toluene, add triethyl orthoformate (1.2 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure **5-Bromo-1-isopropylbenzoimidazole**.

Analytical Characterization

To ensure the purity and identity of the synthesized compound, the following analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Mass Spectrometry (MS):

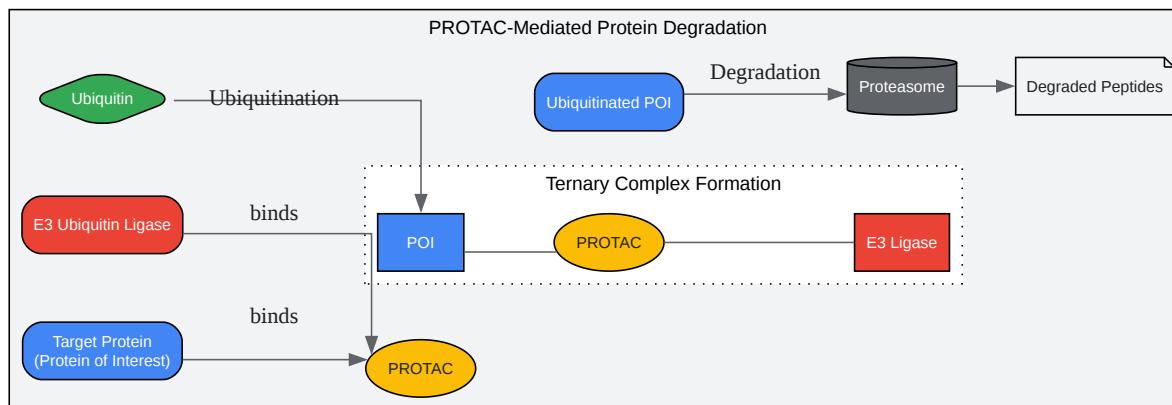
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis: The resulting mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion.

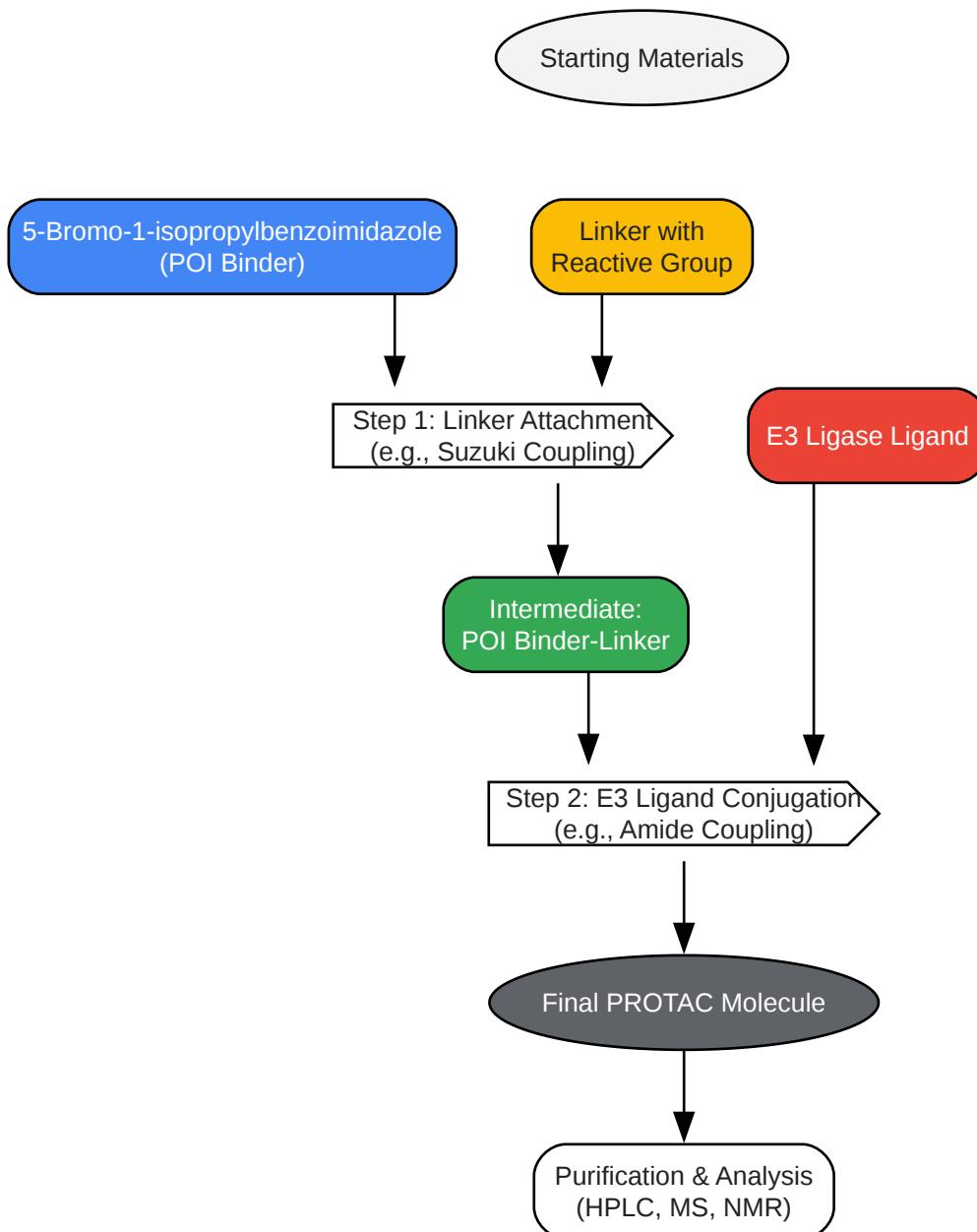
Application in Targeted Protein Degradation

5-Bromo-1-isopropylbenzimidazole HCl is marketed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo-substituent on the benzimidazole core serves as a chemical handle for conjugation to a linker and an E3 ligase-binding moiety.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.





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